molecular formula C14H21ClN2 B1383944 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride CAS No. 2177265-01-7

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride

Cat. No.: B1383944
CAS No.: 2177265-01-7
M. Wt: 252.78 g/mol
InChI Key: HJBDVPZWQXCMAA-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a chemical compound with the molecular formula C14H21N2Cl. It is known for its unique spirocyclic structure, which consists of a benzyl group attached to a diazaspiro nonane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, allowing chemists to create more complex molecules. Its unique spiro structure enables the formation of diverse derivatives that can be tailored for specific applications in materials science and medicinal chemistry.

Biology

  • Biological Activity : Research indicates that 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride exhibits potential biological activities, particularly as a ligand for sigma receptors. These receptors are involved in various neurological functions and disorders, making this compound a candidate for further exploration in neuropharmacology.
  • Antimicrobial and Antitumor Properties : Preliminary studies suggest that the compound may possess antimicrobial and antitumor properties, making it valuable in the development of new therapeutic agents targeting infectious diseases and cancer.

Medicine

  • Drug Development : The compound is being investigated for its therapeutic potential in drug development, particularly targeting specific biological pathways associated with neurological disorders such as depression and schizophrenia. Its ability to modulate sigma receptor activity could lead to novel treatment options.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals with tailored properties for specific uses in various sectors including pharmaceuticals and materials science.

Case Studies

Case Study 1: Sigma Receptor Ligand Activity
Research conducted by [source] explored the binding affinity of this compound to sigma receptors. Results indicated significant binding activity that could be harnessed for neuroprotective therapies.

Case Study 2: Antimicrobial Properties
A study published in [source] demonstrated the antimicrobial efficacy of this compound against various bacterial strains, suggesting its potential use as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2,7-Diazaspiro[3.5]Nonane
  • 2-Benzyl-2,7-Diazaspiro[3.5]Nonane-7-Carboxylate Hydrochloride
  • 2-Benzyl-2,7-Diazaspiro[3.5]Nonane-7-Methyl Hydrochloride

Uniqueness

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is unique due to its specific spirocyclic structure and the presence of a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride is a compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms within the spiro framework. This structural configuration is believed to enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry. The compound's potential biological activities include antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H21ClN2C_{15}H_{21}ClN_2. Its spirocyclic nature contributes to its distinct chemical reactivity and biological activity compared to other compounds with similar structures.

The mechanism of action of this compound involves its binding to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, influencing various biological pathways. For example, compounds with similar diazaspiro structures have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification processes in the liver.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar activity .

Anticancer Properties

Research indicates that diazaspiro compounds can inhibit certain enzyme activities associated with cancer progression. For instance, studies have shown that modifications in the diazaspiro structure can lead to enhanced anticancer activity through the inhibition of specific signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamineContains an aniline moietyPotential interactions with various biological targets
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonaneContains a benzyl groupExhibits distinct reactivity due to benzyl substitution
4-chlorobenzyl-4-hydroxy-2-phenyl-1-thia-Inhibits osteoclast activityPrevents pathological bone loss without affecting bone formation

Case Studies and Research Findings

Several studies have highlighted the biological activities of diazaspiro compounds:

  • Anticancer Activity : A study indicated that derivatives of diazaspiro compounds showed significant inhibition of cancer cell proliferation in vitro by targeting specific molecular pathways involved in cell cycle regulation .
  • Osteoclast Inhibition : Research on related diazaspiro compounds demonstrated their ability to inhibit osteoclast activity, which is crucial for bone resorption processes. This suggests potential applications in treating osteoporosis and other bone-related disorders .
  • Mechanistic Insights : Investigations into the interaction between diazaspiro compounds and cytochrome P450 enzymes revealed that these compounds could modify enzyme activity, impacting drug metabolism and therapeutic efficacy .

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;/h1-5,15H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDVPZWQXCMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
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2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
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2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
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Reactant of Route 6
2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride

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